3-Chloro Dasatinib
Description
Properties
Molecular Formula |
C₂₂H₂₅Cl₂N₇O₂S |
|---|---|
Molecular Weight |
522.45 |
Origin of Product |
United States |
Synthetic Methodologies for Dasatinib and Its Analogues
Retrosynthetic Approaches to the Dasatinib (B193332) Molecular Architecture
A logical retrosynthetic analysis of Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide) breaks the molecule down into four primary building blocks. The final synthetic step is typically the formation of the C-N bond between the pyrimidine (B1678525) ring and the N-(2-hydroxyethyl)piperazine side chain. portico.org Disconnecting this bond reveals the penultimate intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Further disconnection of the C-N bond linking the thiazole (B1198619) and pyrimidine rings points to two key intermediates: a 2-aminothiazole (B372263) derivative and 4,6-dichloro-2-methylpyrimidine (B42779). chemicalbook.com The 2-aminothiazole moiety itself can be derived from simpler precursors.
The central thiazole carboxamide core can be disconnected at the amide bond, leading back to a 2-aminothiazole-5-carboxylic acid derivative and 2-chloro-6-methylaniline (B140736). google.com Alternatively, a different disconnection strategy for the thiazole ring points to 2-chlorothiazole (B1198822) and 2-chloro-6-methylphenyl isocyanate as starting materials. google.comnih.gov This latter approach is particularly common in many reported syntheses.
These retrosynthetic strategies highlight the modular nature of Dasatinib's assembly, allowing for the synthesis of analogues by modifying any of the four key starting components. For instance, a "3-Chloro Dasatinib" analogue could theoretically be synthesized by replacing 2-chloro-6-methylaniline or its corresponding isocyanate with a 3-chloro-substituted variant.
Core Synthetic Pathways and Intermediates
The forward synthesis of Dasatinib and its analogues involves the methodical construction of key fragments, primarily the thiazole carboxamide core, followed by its linkage to the pyrimidine system and the final addition of the piperazine (B1678402) side chain.
A key step in one of the primary synthetic routes involves the sulfur-directed ortho-lithiation of 2-chlorothiazole. researchgate.netvixra.org The sulfur atom in the thiazole ring directs the deprotonation to the adjacent C5 position, which is the most acidic proton due to inductive effects and the directing ability of the heteroatom. This reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This process generates a highly reactive lithiated thiazole intermediate, poised for subsequent functionalization.
Following its formation, the lithiated 2-chlorothiazole anion acts as a potent nucleophile. vixra.org It is reacted in situ with an appropriate electrophile, typically an isocyanate, to form the desired amide bond. google.comresearchgate.net In the synthesis of Dasatinib, 2-chloro-6-methylphenyl isocyanate is added to the reaction mixture, which attacks the isocyanate carbon to yield 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide after workup. researchgate.netchemicalbook.com This reaction efficiently constructs the core amide linkage. researchgate.net The synthesis of analogues is readily achieved at this stage by employing different substituted isocyanates. nih.gov
Table 1: Key Reagents for Thiazole Carboxamide Formation
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| Lithiation | 2-Chlorothiazole | n-Butyllithium (n-BuLi) | Lithiated 2-chlorothiazole |
| Amide Formation | Lithiated 2-chlorothiazole | 2-Chloro-6-methylphenyl isocyanate | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
The secondary amide nitrogen in the newly formed thiazole carboxamide is often protected to prevent unwanted side reactions in subsequent steps. vixra.orgresearchgate.net A common protecting group is the p-methoxybenzyl (PMB) group. researchgate.net The protection is typically achieved by treating the amide with sodium hydride (NaH) to form the corresponding anion, followed by reaction with 4-methoxybenzyl chloride. google.comresearchgate.net
This PMB-protected intermediate is carried through the subsequent pyrimidine coupling step. vixra.org The deprotection of the PMB group is accomplished later in the synthesis using strong acidic conditions, such as trifluoroacetic acid (TFA) or triflic acid, to liberate the amide nitrogen before the final coupling step. google.comresearchgate.netchemicalbook.com Other protection strategies, such as using a tert-butyloxycarbonyl (Boc) group, have also been reported, particularly in routes that start from 2-aminothiazole-5-carboxylic acid derivatives. google.comvixra.orgsciencepublishinggroup.com The Boc group is typically removed under acidic conditions with reagents like trifluoroacetic acid in dichloromethane (B109758) (DCM). vixra.orgsciencepublishinggroup.com
Table 2: Example of Protection/Deprotection Strategy
| Process | Starting Material | Reagents | Result |
|---|---|---|---|
| Protection | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 1. Sodium Hydride (NaH)2. 4-Methoxybenzyl chloride | PMB-protected amide |
| Deprotection | PMB-protected pyrimidine-coupled intermediate | Trifluoroacetic acid (TFA) or Triflic acid | Deprotected pyrimidine-coupled intermediate |
The assembly of the full bicyclic core of Dasatinib involves coupling the thiazole moiety with a suitably functionalized pyrimidine ring. The most common approach is a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In routes starting from 2-chlorothiazole, the 2-chloro substituent on the thiazole ring is displaced by the amino group of 4-amino-6-chloro-2-methylpyrimidine. google.comchemicalbook.com This reaction is often performed under basic conditions. vixra.org
In alternative synthetic routes that begin with a 2-aminothiazole core, the amino group of the thiazole acts as the nucleophile, displacing a chlorine atom on 4,6-dichloro-2-methylpyrimidine. chemicalbook.comvixra.org This reaction typically yields a mixture of mono- and di-substituted products, but conditions can be optimized to favor the desired mono-substitution product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. google.com This intermediate is the direct precursor for the final coupling with N-(2-hydroxyethyl)piperazine to yield Dasatinib. portico.orgchemicalbook.com The construction of the pyrimidine ring itself is not typically part of the convergent synthesis of Dasatinib, as pre-functionalized pyrimidine building blocks are commercially available or readily synthesized. nih.gov
Nucleophilic Reaction with Isocyanates
Coupling Reactions for Fragment Assembly
The construction of the Dasatinib molecule relies on the sequential and convergent assembly of its primary structural components. Key to these syntheses are several types of coupling reactions that form the critical carbon-nitrogen and carbon-carbon bonds holding the fragments together.
Nucleophilic Displacement of Halogens on Pyrimidine
A pivotal step in many synthetic routes to Dasatinib is the formation of the bond between the pyrimidine ring and the piperazine side chain. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the nucleophilic nitrogen of 1-(2-hydroxyethyl)piperazine displaces a halogen atom (usually chlorine) on the pyrimidine ring.
This reaction is often the final step in the synthesis, where the complex intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide, is reacted with 1-(2-hydroxyethyl)piperazine. portico.orggoogle.comgoogle.com The conditions for this reaction can be varied to optimize yield and purity. For instance, the reaction can be carried out by heating the mixture at 80°C, refluxing in a solvent like dioxane, or by using a base such as diisopropylethylamine (DIEA) in a high-boiling solvent like tert-butanol (B103910) at 118°C. portico.org Alternative conditions involve using a high-polarity solvent like DMSO with DIEA at a lower temperature of 70-90°C, which can reduce reaction time. google.com One documented method reports reacting the key intermediate with 1-(2-hydroxyethyl)piperazine in refluxing dioxane to achieve a 91% yield. chemicalbook.com
| Reactants | Reagents/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | Dioxane, DIEA | Reflux, 12 h | 91% | chemicalbook.comvixra.org |
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | tert-Butanol, DIEA | 118°C | Not specified | portico.org |
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | DMSO, DIEA | 70-90°C, 2-3 h | Not specified | google.com |
| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | None (neat) | 80°C, 2 h | 94% | portico.orgvixra.org |
Amidation Reactions
One common approach involves activating the carboxylic acid group of a protected thiazole derivative before condensation with the aniline (B41778). For example, a Boc-protected 2-aminothiazole-5-carboxylic acid can be reacted with oxalyl chloride in THF to form the acyl chloride. portico.org This activated intermediate is then condensed with 2-chloro-6-methylaniline using a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (CH2Cl2). portico.org Alternatively, amidation condensing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the coupling directly. sciencepublishinggroup.comgoogle.com In some routes, the amidation is performed after the thiazole and pyrimidine rings have already been connected. researchgate.net Another synthesis pathway involves an amidation reaction between N-hydroxyethyl piperazine and another intermediate, followed by a second amidation in the presence of trimethylaluminum (B3029685) (TMA) to build a different part of the structure before the final cyclization. researchgate.netewadirect.com
| Carboxylic Acid/Derivative | Amine | Coupling Reagents/Conditions | Reference |
|---|---|---|---|
| 2-((tert-butoxycarbonyl)amino)thiazole-5-carbonyl chloride | 2-chloro-6-methylaniline | TEA, CH2Cl2 | portico.org |
| 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid | 2-chloro-6-methylaniline | EDC·HCl | sciencepublishinggroup.com |
| 2-(6-(4-(2-(tert-butyldimethylsilyloxy)ethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid | 2-chloro-6-methylaniline | EDCI, HOBt, DIPEA, DMF | google.com |
Buchwald–Hartwig Amination (if applicable for specific routes)
The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction provides a powerful method for forming carbon-nitrogen bonds and has been applied in certain synthetic routes to Dasatinib. sciencepublishinggroup.com This reaction is particularly useful for coupling the 2-aminothiazole core with the 4,6-dichloro-2-methylpyrimidine.
In one reported synthesis, after an initial SNAr reaction between 4,6-dichloro-2-methylpyrimidine and 1-(2-hydroxyethyl)piperazine, the resulting intermediate is coupled with the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide fragment. vixra.orgresearchgate.net This Buchwald-Hartwig amination is carried out using a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with a bulky phosphine (B1218219) ligand like BINAP and a base such as potassium carbonate (K2CO3). portico.orgresearchgate.net This method allows for the direct formation of the bond between the thiazole nitrogen and the pyrimidine ring, offering an alternative to the SNAr approach that relies on the nucleophilicity of the thiazole's amino group itself. sciencepublishinggroup.com The synthesis of Dasatinib analogues has also been achieved using a Buchwald-Hartwig amination as a key step. nih.gov
Alternative and Optimized Synthetic Routes
Beyond the direct assembly of pre-formed fragments, several alternative and optimized routes have been developed. These strategies often focus on constructing the thiazole ring as part of the main synthetic sequence or begin from readily available thiazole derivatives.
Strategies Involving Ethyl 2-Aminothiazole-5-Carboxylate Derivatives
A frequently employed strategy begins with the commercially available ethyl 2-aminothiazole-5-carboxylate. portico.orggoogle.com This approach involves a multi-step sequence to elaborate the starting material into the final product.
A typical sequence is as follows:
Protection: The 2-amino group of ethyl 2-aminothiazole-5-carboxylate is protected, commonly with a tert-butoxycarbonyl (Boc) group using Boc anhydride (B1165640) (Boc2O). portico.orggoogle.com
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (B78521) (NaOH). portico.org
Amidation: The resulting carboxylic acid is activated (e.g., as an acyl chloride) and coupled with 2-chloro-6-methylaniline to form the amide bond. portico.orggoogle.com
Deprotection: The Boc protecting group is removed, typically under acidic conditions using trifluoroacetic acid (TFA), to reveal the free 2-amino group on the thiazole ring. portico.org
Coupling: This key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is then coupled with 4,6-dichloro-2-methylpyrimidine. portico.orggoogle.com This step can be a significant challenge due to the potential for low reactivity or the formation of disubstituted byproducts. google.com
Final Displacement: The final step is the nucleophilic displacement of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine. google.com
While this route is logical, challenges such as low yields in the coupling step with 4,6-dichloro-2-methylpyrimidine have been noted. google.com
Chemo-Selective Bromination and Cyclization Approaches
An alternative strategy involves constructing the 2-aminothiazole-5-carboxamide core from an acyclic precursor. This method avoids starting with a pre-formed thiazole ring and instead builds it through a cyclization reaction. semanticscholar.org
Synthetic Tractability for Analogues and Derivatives
The synthesis of dasatinib is amenable to a variety of modifications, allowing for the creation of a diverse range of analogues and derivatives. The synthetic tractability stems from the multiple reactive sites within the core structure, which can be altered by employing different starting materials or by modifying key intermediates. This flexibility has been exploited by researchers to develop novel compounds with altered biological activities and specificities.
Several core strategies for synthesizing the dasatinib scaffold can be adapted to produce analogues. A common approach involves the condensation of a substituted aminothiazole carboxamide with a functionalized pyrimidine ring. researchgate.net The variability in both of these precursor molecules provides a direct route to a wide array of derivatives.
For instance, the initial synthesis of the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core can be altered. The original synthesis by Lombardo et al. involved the condensation of the lithium anion of 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate. nih.gov By substituting the 2-chloro-6-methylphenyl isocyanate with a different substituted phenyl isocyanate, one could theoretically produce analogues with varied substitution patterns on this ring.
Another key point of diversification is the piperazine side chain. Numerous analogues have been created by modifying the hydroxyethyl (B10761427) group on the piperazine ring. For example, derivatives have been synthesized by condensing N-(2-chloro-6-methylphenyl)-2-[[6-[4-(1-pipearazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide with various carboxylic acids, amino acids, and fatty acids. asianpubs.orgnih.gov This is typically achieved through esterification or amidation reactions, showcasing the ease of modifying this particular functional group. nih.gov
The following table summarizes various synthetic approaches that highlight the tractability for generating Dasatinib analogues.
| Synthetic Strategy | Key Intermediates/Reactants | Resulting Analogues | Reference |
| Condensation & Buchwald-Hartwig Amination | 2-bromothiazole-5-carboxylic acid, substituted anilines, 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol | Analogues with varied substitutions on the phenyl ring. | nih.gov |
| Condensation with Carboxylic Acids | N-(2-chloro-6-methylphenyl)-2-[[6-[4(-1-pipearazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, various carboxylic acids (e.g., lactic acid, mandelic acid) | Carboxylic acid and amino acid analogues with modifications on the piperazine side chain. | asianpubs.orgasianpubs.org |
| Sequential Reaction with Pyrimidine | 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazine, 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-formamide | Dasatinib core structure, where intermediates can be isolated and modified. | patsnap.com |
| Esterification of Hydroxyethyl Group | Dasatinib, various carboxylic acids (including amino acids and fatty acids) | Dasatinib-amino acid and Dasatinib-fatty acid conjugates. | nih.gov |
| Bioisosteric Replacement | Core Dasatinib structure with modifications to introduce triazole or oxadiazole rings. | Triazole and oxadiazole derivatives. | nih.gov |
Research has demonstrated the successful synthesis of numerous Dasatinib analogues designed for specific purposes, such as enhancing potency, altering kinase selectivity, or introducing labels for imaging studies. nih.govsnmjournals.orgacs.org For example, conformation-selective analogues have been created that bind to inactive kinase conformations by making strategic modifications to the parent structure. acs.org Furthermore, amino carboxylate analogues have been designed and synthesized for use as PET imaging agents. snmjournals.org
The synthesis of a specific compound like "this compound" would likely involve replacing the standard starting material, 2-chloro-6-methylaniline, with 3-chloroaniline (B41212) or a related variant in one of the established synthetic routes. researchgate.netpatsnap.com The general synthetic pathways, particularly those involving the coupling of a substituted aniline with a thiazole or pyrimidine core, are robust enough to accommodate such changes, underscoring the high synthetic tractability for producing a vast library of Dasatinib derivatives.
Molecular Mechanism of Action and Kinase Selectivity Spectrum
Comprehensive Kinase Inhibition Profile
Dasatinib (B193332) is recognized as a multi-targeted kinase inhibitor, demonstrating potent activity against a wide array of kinases at nanomolar concentrations. fda.govdrugbank.comhmdb.cachemicalbook.com Its broad inhibition profile is a key characteristic of its therapeutic action. Chemical proteomics have revealed that dasatinib interacts with a large number of tyrosine and serine/threonine kinases, distinguishing it from more selective inhibitors like imatinib (B729) and nilotinib (B1678881). ashpublications.org
Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). drugbank.comaacrjournals.orgwikipedia.org In vitro studies have shown that dasatinib is significantly more potent than the first-generation inhibitor, imatinib, in inhibiting the unmutated BCR-ABL kinase, with some reports indicating a 325-fold greater potency. chemicalbook.comwikipedia.orgfrontiersin.orgresearchgate.netashpublications.org Dasatinib effectively inhibits the growth of CML and ALL cell lines that overexpress BCR-ABL. fda.govhmdb.cachemicalbook.com
A crucial aspect of its efficacy is its ability to inhibit most of the imatinib-resistant BCR-ABL mutants. chemicalbook.comresearchgate.net These mutations often arise in the kinase domain and confer resistance to imatinib therapy. drugbank.com Dasatinib's distinct binding mode allows it to bypass many of these resistance mutations, particularly those in the P-loop of the ABL kinase. drugbank.comresearchgate.net However, it shows little to no activity against the T315I "gatekeeper" mutation. researchgate.netacs.orgresearchgate.net
| Kinase Target | Inhibition Metric | Value |
| Bcr-Abl | IC₅₀ | <1.0 nM |
| Bcr-Abl | Kᵢ | 30 pM |
| c-ABL | IC₅₀ | 9 nM |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions. The data presented is a representation from available research. ashpublications.orgmedchemexpress.comtocris.com
Dasatinib was initially developed as a dual SRC/ABL inhibitor. ashpublications.orgaacrjournals.org It potently inhibits members of the SRC family of kinases (SFKs), which are non-receptor tyrosine kinases involved in various cellular processes like proliferation, survival, adhesion, and migration. aacrjournals.orgnih.gov The inhibition of SFKs is a central component of dasatinib's mechanism of action, particularly in solid tumors where SRC signaling is often dysregulated. aacrjournals.orgnih.gov
Dasatinib demonstrates subnanomolar inhibitory activity against a broad range of SFKs, including SRC, LCK, YES, FYN, HCK, LYN, and FGR. fda.govhmdb.cachemicalbook.comaacrjournals.orgnih.govnih.gov In vitro kinase assays have confirmed its direct and potent inhibition of Lyn and Fyn. biomolther.org This broad SFK inhibition contributes to its effects on cancer cell migration and invasion. nih.gov
| Kinase Target | Inhibition Metric | Value |
| SRC | IC₅₀ | 0.5 nM |
| SRC | Kᵢ | 16 pM |
| LCK | IC₅₀ | <1.1 nM |
| YES | IC₅₀ | <1.1 nM |
| FYN | IC₅₀ | <1.1 nM |
Note: IC₅₀ and Kᵢ values represent data from various studies and highlight the potent inhibition of the SRC family. medchemexpress.comtocris.comaacrjournals.org
Beyond BCR-ABL and SFKs, dasatinib's inhibitory spectrum extends to several other critical kinases. At nanomolar concentrations, it inhibits the receptor tyrosine kinases c-KIT, Ephrin receptor A2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ). fda.govdrugbank.comhmdb.cachemicalbook.comnih.gov The inhibition of these kinases contributes to its broad anti-tumor activity. nih.govnih.gov
Furthermore, studies have identified additional targets, including the discoidin domain receptors DDR1 and DDR2, which are collagen-activated receptor tyrosine kinases. nih.govgu.semdpi.com Dasatinib also inhibits key kinases in immune cell signaling pathways, such as Bruton's tyrosine kinase (BTK) and TEC family kinases. nih.govgoogle.com
| Kinase Target | Inhibition Metric | Finding |
| c-KIT | IC₅₀ | Inhibited at subnanomolar concentrations. tocris.com |
| EPHA2 | IC₅₀ | Potently inhibited. fda.govdrugbank.comnih.gov |
| PDGFRβ | IC₅₀ | Potently inhibited. fda.govdrugbank.comnih.gov |
| DDR1 | IC₅₀ | 0.5 nM. mdpi.com |
| DDR2 | IC₅₀ | 1.4 nM. mdpi.com |
| BTK | - | Identified as a target. google.com |
| TEC | - | Identified as a target. nih.govgoogle.com |
Note: This table summarizes the inhibitory activity of dasatinib against a selection of other key kinases.
SRC Family Kinase (SFK) Inhibition (SRC, LCK, YES, FYN, HCK, LYN, FGR, BLK, FRK)
Mode of Kinase Binding
The unique binding characteristics of dasatinib underpin its high potency and its ability to overcome resistance to other kinase inhibitors.
Dasatinib functions as an ATP-competitive inhibitor. wikipedia.orgnih.govmedchemexpress.comnih.govaacrjournals.org It binds to the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and blocking the subsequent phosphorylation of substrate proteins. This action effectively shuts down the downstream signaling pathways that depend on the kinase's activity.
A distinguishing feature of dasatinib is its ability to bind to multiple conformations of the ABL kinase domain. fda.govhmdb.ca Unlike inhibitors such as imatinib and nilotinib, which primarily recognize the inactive "DFG-out" conformation, dasatinib can bind to both the active "DFG-in" and inactive conformations of the kinase. drugbank.comchemicalbook.comnih.gov
This conformational flexibility allows dasatinib to inhibit the kinase regardless of its activation state. researchgate.net The ability to bind to the active conformation is a key reason for its effectiveness against many BCR-ABL mutations that lock the kinase in an active state, a conformation that imatinib cannot effectively bind. drugbank.com Crystal structure analysis shows that dasatinib has fewer interactions with the P-loop and the activation loop compared to imatinib, contributing to its different binding profile and activity against resistant mutants. nih.gov
Table of Compound and Protein Names
| Name | Type |
| 3-Chloro Dasatinib | Small Molecule |
| Dasatinib | Small Molecule |
| Imatinib | Small Molecule |
| Nilotinib | Small Molecule |
| ABL | Protein (Kinase) |
| BCR-ABL | Protein (Fusion Kinase) |
| BLK | Protein (Kinase) |
| BTK | Protein (Kinase) |
| c-KIT | Protein (Kinase) |
| DDR1 | Protein (Kinase) |
| DDR2 | Protein (Kinase) |
| EPHA2 | Protein (Kinase) |
| FGR | Protein (Kinase) |
| FRK | Protein (Kinase) |
| FYN | Protein (Kinase) |
| HCK | Protein (Kinase) |
| LCK | Protein (Kinase) |
| LYN | Protein (Kinase) |
| PDGFRβ | Protein (Kinase) |
| SRC | Protein (Kinase) |
| TEC | Protein (Kinase) |
| YES | Protein (Kinase) |
Conformational Flexibility in Kinase-Inhibitor Interactions
The efficacy and potency of this compound as a kinase inhibitor are significantly influenced by its remarkable conformational flexibility. Unlike many kinase inhibitors that bind to a single, specific conformation of their target, this compound demonstrates the ability to bind to multiple conformational states of the kinase domain. proteopedia.orgbiorxiv.org This includes both the active ("DFG-in") and inactive ("DFG-out") conformations of kinases such as Abl and Src. proteopedia.orgresearchgate.netnih.gov
Structural analyses, including X-ray crystallography, have shown that while many inhibitors like imatinib require the kinase to be in a specific inactive state for binding, this compound can accommodate different arrangements of the activation loop. researchgate.net It binds to the ATP site of the active conformation of BCR-ABL, which is a unique characteristic compared to inhibitors that bind only the inactive form. proteopedia.org This adaptability allows it to form crucial hydrogen bonds with key residues, such as the gatekeeper residue Thr 315 in Abl kinase, while also making extensive van der Waals contacts within the binding pocket. proteopedia.orgresearchgate.net This less stringent conformational requirement is a key factor in its increased potency compared to first-generation inhibitors. proteopedia.org
Molecular dynamics simulations further illuminate this flexibility, showing that the inhibitor itself can adopt different shapes, such as linear and bent forms, which influences its binding pathways and stabilization at intermediate states. biorxiv.orgresearchgate.net This inherent flexibility of both the inhibitor and the kinase target is fundamental to its broad selectivity and ability to overcome resistance mechanisms that arise from mutations affecting the kinase's conformational state. proteopedia.org
Downstream Cellular Signaling Pathway Modulation
Inhibition of Phosphorylation of Substrate Proteins (e.g., phospho-BCR-ABL/phospho-CrkL)
A primary mechanism of action for this compound is the potent inhibition of the autophosphorylation of the BCR-ABL fusion protein and the subsequent phosphorylation of its downstream substrates. aacrjournals.org One of the most critical and well-documented of these substrates is the Crk-like protein (CrkL). The phosphorylation level of CrkL (phospho-CrkL) is a reliable biomarker for BCR-ABL kinase activity in cells.
Treatment with this compound leads to a significant, dose-dependent reduction in the levels of phospho-CrkL. aacrjournals.orgashpublications.org Studies on primitive chronic myelogenous leukemia (CML) cells have demonstrated that this compound effectively suppresses phospho-CrkL protein levels at concentrations as low as 0.01 μmol/L. aacrjournals.org This inhibitory effect is significantly more potent than that observed with first-generation inhibitors like imatinib, particularly in primitive CD34+/CD38- CML cells, which are often resistant to imatinib-induced inhibition of CrkL phosphorylation. ashpublications.orgnih.gov For instance, at a concentration of 150 nM, this compound can reduce phospho-CrkL levels by as much as 79%. ashpublications.org This potent suppression of substrate phosphorylation effectively shuts down the aberrant signaling cascade driven by BCR-ABL, leading to the inhibition of leukemic cell proliferation.
| Cell Type | Inhibitor | Concentration | Effect on Phospho-CrkL | Reference |
| CML CD34+ cells | This compound | 0.01 µM | Significant suppression | aacrjournals.org |
| CML CD34+ cells | This compound | 0.15 µM | Further suppression | aacrjournals.org |
| CML CD34+CD38- cells | This compound | 10 nM | Trend towards enhanced inhibition | ashpublications.org |
| CML CD34+CD38- cells | This compound | 150 nM | 79% reduction at 72 hours | ashpublications.org |
| CML CD34+ cells | Imatinib | 5 µM | Suppression | aacrjournals.org |
Influence on Cell Survival and Apoptosis Pathways (e.g., Bcl-xL, Bf1/A1, Mcl-1)
By inhibiting key survival kinases, this compound profoundly influences the balance between cell survival and apoptosis. Its action leads to the downregulation of several key anti-apoptotic proteins that are often overexpressed in cancer cells, thereby promoting programmed cell death.
Research has shown that treatment with this compound reduces the expression of the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL) in freshly isolated chronic lymphocytic leukemia (CLL) cells. nih.gov The downregulation of these proteins is critical, as they are major determinants in preventing apoptosis. aacrjournals.orgspandidos-publications.com In vitro studies have confirmed that this compound inhibits anti-apoptotic proteins overexpressed in CLL, including Bcl-xL, Bf1/A1, and Mcl-1. nih.gov
The mechanism often involves the inhibition of signaling pathways, such as the Stat5 pathway, which directly regulates the expression of Bcl-xL and Mcl-1. aacrjournals.org By blocking Stat5 signaling, this compound prevents the transcription of these survival genes, which is associated with the induction of apoptosis. aacrjournals.org For example, in CD40-stimulated CLL cells, which exhibit enhanced survival, this compound treatment leads to an increased ratio of the pro-apoptotic protein Noxa to the anti-apoptotic protein Mcl-1, sensitizing the cells to further apoptotic stimuli. researchgate.net
Effects on Cytoskeletal Dynamics and Related Signaling (e.g., LYN/HS1 pathways)
This compound also exerts significant effects on cellular functions related to cytoskeletal dynamics, primarily through its inhibition of the LYN/HS1 signaling axis. nih.govnih.gov LYN, a member of the Src family of kinases (SFKs), is a key regulator of B-cell receptor (BCR) signaling and cytoskeletal organization. nih.govresearchgate.net LYN phosphorylates and activates the Hematopoietic Cell-Specific Lyn Substrate 1 (HS1), a critical protein that interacts with the cytoskeleton. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Analogue Development
Elucidation of Key Structural Elements for Kinase Potency and Selectivity
The potency and selectivity of dasatinib (B193332) and its analogues are dictated by specific interactions with the target kinase. The core structure of dasatinib, which includes a 2-aminothiazole (B372263) ring linked to a pyrimidine (B1678525) ring, serves as a crucial scaffold for binding to the ATP-binding site of kinases.
Key structural elements essential for the kinase inhibitory activity of dasatinib analogues include:
The 2-aminothiazole moiety : This heterocyclic ring is a fundamental pharmacophore in many kinase inhibitors and plays a significant role in establishing interactions within the kinase domain. researchgate.net
The pyrimidine ring : While not forming direct hydrogen bonds with the kinase in all cases, the pyrimidine ring is important for increasing the binding affinity. arabjchem.org
The N-(2-chloro-6-methylphenyl) carboxamide group : This part of the molecule occupies a hydrophobic pocket in the kinase, and the substituent pattern on the phenyl ring is critical for potency and selectivity. windows.net
The hydroxyethyl-piperazine side chain : This chain extends into the solvent-exposed region of the ATP-binding site and can be modified to fine-tune the compound's properties. windows.net
Hydrogen bonds with residues in the hinge region of the kinase, such as Met318, and with the gatekeeper residue, Thr315, are critical for the strong binding of dasatinib. arabjchem.org
Impact of Substituents on the Thiazole (B1198619) and Pyrimidine Rings on Biological Activity
Modifications to the thiazole and pyrimidine rings have a profound impact on the biological activity of dasatinib analogues. SAR studies have shown that the nature and position of substituents can significantly alter kinase inhibitory potency and selectivity.
Substituents on the aromatic ring : The biological activity of dasatinib analogues is dependent on the nature and site of substituents on the aromatic ring attached to the carboxamide. arabjchem.org For instance, the presence of a chloro-substituent in the meta position of the aniline (B41778) residue has been shown to increase inhibitory activity against certain kinases. mdpi.com
Substitution on the thiazole ring : The type and length of substitutions on the thiazole ring influence the antiproliferative effects of these compounds. arabjchem.org Replacing certain groups on the thiazole moiety can be essential for cytotoxic activity. nih.gov
Substituents on the pyrimidine ring : Altering the groups attached to the pyrimidine ring can modulate the inhibitor's interaction with the kinase. While the pyrimidine itself is important for binding affinity, specific substitutions can further enhance or decrease this affinity. arabjchem.org
These findings highlight the sensitivity of the kinase-inhibitor interaction to even minor chemical changes on these core heterocyclic rings.
Development of Conformation-Selective Dasatinib Analogs
Protein kinases exist in different conformational states, primarily active (DFG-in) and inactive (DFG-out and αC-helix out) conformations. nih.gov Dasatinib is classified as a Type I inhibitor, meaning it binds to the active 'DFG-in' conformation of kinases. nih.govnih.gov However, researchers have successfully designed and synthesized conformation-selective analogues of dasatinib that target inactive kinase conformations. nih.govnih.govacs.orgosti.gov
This has been achieved by modifying the dasatinib scaffold to include moieties that can occupy the pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif, a hallmark of the 'DFG-out' inactive state. For example, the addition of a trifluoromethyl benzamide (B126) group can induce a DFG-out conformation. nih.gov Similarly, adding a para-phenoxy group to dasatinib was proposed to create a potent Type II αC-helix out (CHO) analogue. researchgate.net
These conformation-selective inhibitors are valuable tools for several reasons:
They allow for the study of how inhibitor binding mode impacts kinome-wide selectivity. nih.gov
They can exhibit different selectivity profiles compared to their Type I counterparts. nih.gov
They provide insights into the fundamental principles of kinase inhibitor binding. nih.govnih.gov
A study on a set of conformation-selective dasatinib analogs revealed that converting dasatinib to a Type II analog can lead to decreased kinome-wide selectivity, as these analogs also potently inhibit non-Thr gatekeeper kinases. nih.gov
Design Principles for Modulating Target Specificity and Affinity
The design of kinase inhibitors with desired target specificity and affinity is a central goal in medicinal chemistry. For dasatinib analogues, several key principles guide this process:
Conformational Selectivity : As discussed, designing inhibitors that target specific kinase conformations (active vs. inactive) is a powerful strategy to modulate selectivity. nih.govnih.gov
Bivalent Inhibition : This strategy involves linking two separate binding molecules together. In the context of kinase inhibitors, an ATP-competitive ligand (like a dasatinib derivative) can be tethered to a "specificity ligand" that binds to a secondary site on the kinase. This can enhance both affinity and selectivity for the target protein. rsc.org The affinity of the specificity component is crucial for achieving selectivity. rsc.org
Structure-Guided Design : Utilizing co-crystal structures of inhibitors bound to their target kinases provides invaluable information for rational design. nih.gov By observing the specific interactions, chemists can make informed decisions about which parts of the molecule to modify to improve affinity or selectivity. For example, a crystal structure of a dasatinib analog bound to c-Src confirmed that it induced the desired DFG-out conformation. nih.gov
Systematic SAR Studies : Iterative synthesis and biological evaluation of analogues with systematic changes to the core scaffold allow for the mapping of how different chemical groups in various positions affect activity. arabjchem.orgmdpi.com This includes modifying substituents on the phenyl, thiazole, and pyrimidine rings. arabjchem.org
By applying these principles, it is possible to "tune" the affinity and selectivity of dasatinib-based inhibitors for specific kinase targets. acs.org
Evaluation of Novel Dasatinib Analogues as Kinase Inhibitors (e.g., DDR1 and DDR2 kinase inhibitors)
Dasatinib itself is known to be a potent inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are receptor tyrosine kinases implicated in diseases like cancer and fibrosis. mdpi.com This has spurred the development and evaluation of novel dasatinib analogues specifically targeting these kinases. drugbank.comdntb.gov.uasnmjournals.org
One study reported the design and synthesis of new dasatinib analogues with potent inhibitory activity against both DDR1 and DDR2. dntb.gov.ua Notably, a compound designated as 3j demonstrated significantly better inhibitory potency against both DDRs than the parent dasatinib. dntb.gov.ua
| Compound | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | K562 Cell Line IC₅₀ (nM) |
| Dasatinib | - | - | - |
| Compound 3j | 2.26 ± 0.46 | 7.04 ± 2.90 | 0.125 ± 0.017 |
| Data from a study on novel dasatinib analogues as DDR1 and DDR2 inhibitors. dntb.gov.ua |
Another analogue, an ethylated compound known as 7rh , was found to be a selective inhibitor of DDR1 with an IC₅₀ of 6.8 nM, but was much less effective against DDR2 and other kinases like Bcr-Abl and c-Kit. drugbank.com The development of such selective inhibitors is crucial for their use as pharmacological tools to study the specific roles of DDR1. mdpi.com
Furthermore, novel dasatinib analogues have been radiolabeled with Gallium-68 to be used as PET imaging agents for DDRs in vivo, which can help in target engagement, patient selection, and predicting therapeutic effects.
Preclinical Pharmacodynamics and Cellular Pharmacology
In Vitro Cellular Activity in Leukemic Cell Lines
Dasatinib (B193332) demonstrates potent, sub-nanomolar inhibitory activity against the growth of CML cell lines that are dependent on the BCR-ABL kinase. In the human CML cell line K-562, which expresses unmutated BCR-ABL, dasatinib has an IC50 (the concentration required to inhibit cell growth by 50%) of less than 1 nmol/L. aacrjournals.orgacs.org Studies have reported specific IC50 values of approximately 0.5-1.3 nM in K-562 cells and 4 nM in KBM5 cells. aacrjournals.orgashpublications.org In another study, the IC50 of dasatinib in K562 cells was reported as 5 nM. researchgate.net
The compound's efficacy extends to murine pro-B Ba/F3 cells engineered to express BCR-ABL, where it also inhibits proliferation at low nanomolar concentrations. pnas.orgnih.gov This potent growth inhibition is a direct result of its ability to bind to the ATP-binding site of the ABL kinase, thereby blocking downstream signaling required for cell proliferation. scispace.com Preclinical data indicate that dasatinib is approximately 325 times more potent than imatinib (B729) against cells expressing the wild-type BCR-ABL oncoprotein. nih.govashpublications.orgfrontiersin.org
The cellular effects of dasatinib can be either cytotoxic (cell-killing) or cytostatic (inhibiting proliferation), depending on the genetic context of the cancer cell. In CML cells driven by the BCR-Abl kinase, dasatinib's effect is primarily cytotoxic. acs.org This cytotoxic inhibition in CML cells is robust and leads to the elimination of the leukemic cells. acs.org
In contrast, in most solid tumor cell lines where dasatinib acts as a Src inhibitor, its effects are largely cytostatic. acs.orgnih.gov Studies have shown that while dasatinib inhibits the proliferation of most solid tumor cell lines, it does not typically lead to cell death, and the cells remain viable. acs.orgoncotarget.com For example, in colorectal cancer cell lines sensitive to dasatinib, the observed anti-tumor effects were a result of G1 cell cycle arrest rather than apoptosis induction. plos.org This distinction is critical, as cytotoxic activity is a key predictor of the substantial clinical efficacy observed in CML, whereas cytostatic activity in solid tumors often results in tumor growth inhibition rather than regression. acs.org
In BCR-ABL-positive CML cells, dasatinib is a potent inducer of apoptosis, or programmed cell death. aacrjournals.orgscispace.com Even transient inhibition of BCR-Abl by dasatinib has been shown to be sufficient to commit CML cells irreversibly to apoptosis. acs.org The induction of apoptosis occurs at nanomolar concentrations, correlating with the concentrations needed for growth inhibition. For instance, in K562 cells, significant apoptosis is induced at concentrations of 0.5 nmol/L and above. aacrjournals.org
The molecular mechanism involves the inhibition of BCR-ABL and SRC family kinase signaling, which leads to the blockade of downstream survival pathways. aacrjournals.org Specifically, dasatinib has been shown to inhibit the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. aacrjournals.orgplos.org This blockade results in the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, and the upregulation of pro-apoptotic proteins, ultimately leading to the activation of executioner caspases like caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). aacrjournals.orgresearchgate.net Another novel mechanism involves the upregulation of ceramide synthase genes, which increases the levels of pro-apoptotic ceramides. scispace.comiyte.edu.tr
A key feature of dasatinib is its high efficacy against a wide range of BCR-ABL kinase domain mutations that confer resistance to imatinib. nih.govstemcell.com In vitro studies have consistently shown that dasatinib is active against the majority of imatinib-resistant BCR-ABL mutants. fda.govresearchgate.net It is effective against 18 of 19 tested mutations known to cause imatinib resistance. aacrjournals.org This includes highly resistant mutations located in the P-loop of the kinase domain. ashpublications.org
The one notable exception is the T315I mutation, often referred to as the "gatekeeper" mutation, which confers a high degree of resistance to both imatinib and dasatinib. pnas.orgnih.gov The structural basis for this broad activity lies in dasatinib's ability to bind to both the active and inactive conformations of the ABL kinase, giving it less stringent binding requirements compared to imatinib. nih.govstemcell.com This allows it to effectively inhibit the kinase activity of most mutant forms.
Apoptosis Induction in Sensitive Cell Models
Preclinical Efficacy in Animal Models (excluding human data)
The potent cytotoxic activity of dasatinib observed in vitro translates to significant anti-tumor efficacy in animal models of CML. acs.org In murine xenograft models, where human CML cells (such as K-562) are implanted into immunocompromised mice, dasatinib treatment leads to dramatic tumor regression. fda.govacs.org
Studies have shown that oral administration of dasatinib induced partial tumor regression after just one treatment cycle and led to complete tumor regression by the end of the treatment period. acs.org This efficacy was observed in models of both imatinib-sensitive and imatinib-resistant CML. researchgate.net Furthermore, in a mouse model of intracranial CML, dasatinib treatment achieved complete stasis of tumor growth and significantly increased survival, suggesting it can effectively cross the blood-brain barrier. nih.gov The robust tumor elimination seen in these preclinical models was a strong predictor of the high clinical efficacy of dasatinib in treating patients with CML. acs.org
Compound Reference Table
Impact on Intracranial Tumor Growth in Mouse Models of Leukemia
Dasatinib has demonstrated significant efficacy in preclinical mouse models of intracranial Philadelphia chromosome-positive (Ph+) leukemia. ashpublications.org Studies have shown that dasatinib can cross the blood-brain barrier, a critical factor for treating central nervous system (CNS) involvement in leukemia, which can act as a sanctuary site for cancer cells. ashpublications.orgnih.gov
In a mouse model of intracranial chronic myeloid leukemia (CML), dasatinib treatment led to tumor regression and a substantial increase in survival. nih.gov One study reported that dasatinib administration resulted in the stabilization and regression of CNS disease. ashpublications.org Comparatively, the first-generation tyrosine kinase inhibitor, imatinib, showed limited ability to penetrate the blood-brain barrier and failed to inhibit intracranial tumor growth in similar models. ashpublications.orgnih.gov
Research using a mouse model with K562 CML tumors transplanted intracranially showed that dasatinib therapy achieved complete stasis of intracranial tumor growth. nih.gov Furthermore, survival was significantly prolonged in dasatinib-treated mice compared to controls. nih.gov These preclinical findings suggest a therapeutic advantage for dasatinib in managing intracranial CML. nih.goveuropa.eu The compound's ability to inhibit BCR-ABL, a key driver in Ph+ leukemias, is a primary mechanism for its anti-tumor effects. nih.gov Some studies have also pointed to the inhibition of Src family kinases as another mechanism contributing to its efficacy in extramedullary disease. nih.gov
The combination of dasatinib with other chemotherapeutic agents, such as dexamethasone (B1670325) and L-asparaginase, has been shown to improve long-term survival in mice with Ph+ acute lymphoblastic leukemia (ALL), although CNS relapse remained a challenge in some cases. ashpublications.org
Table 1: Effect of Dasatinib on Intracranial Leukemia in Mouse Models
| Model | Key Findings | Reference(s) |
|---|---|---|
| Intracranial CML (K562 cells) | Complete stasis of tumor growth; 450% and 268% increase in survival at different doses. | nih.gov |
| Intracranial Ph+ leukemia | Increased survival with dasatinib; imatinib failed to inhibit tumor growth. | ashpublications.org |
| Ph+ ALL | Combination with dexamethasone and L-asparaginase improved long-term survival. | ashpublications.org |
Effects on Thyroid Cancer Growth and Metastasis in Murine Models
Preclinical studies utilizing murine models have established that dasatinib effectively inhibits the growth and metastasis of thyroid cancer. nih.govresearchgate.net The therapeutic action of dasatinib in this context is largely attributed to its inhibition of Src family kinases (SFKs), which are often overexpressed and activated in thyroid cancer. nih.govresearchgate.net
In an orthotopic mouse model of papillary thyroid carcinoma (PTC), treatment with dasatinib resulted in a greater than 90% reduction in tumor growth. nih.govresearchgate.net Furthermore, dasatinib demonstrated significant efficacy in inhibiting metastasis in both adjuvant and post-treatment settings. nih.govresearchgate.net These findings underscore the role of Src as a critical mediator of thyroid cancer progression and metastasis. nih.govresearchgate.net
Studies using xenograft models with human thyroid cancer cell lines have corroborated these results. For instance, in a murine xenograft model using the Cal62 anaplastic thyroid cancer cell line, which has a KRAS mutation, dasatinib treatment significantly inhibited tumor growth compared to vehicle-treated controls. nih.gov The mechanisms underlying these effects include the modulation of signaling pathways such as pFAK/FAK, RAS, and ERK. nih.gov These preclinical data suggest that dasatinib may serve as both an antitumor and antimetastatic agent for certain types of thyroid cancer. nih.govresearchgate.net
Table 2: Dasatinib's Efficacy in Murine Thyroid Cancer Models
| Model Type | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| Orthotopic Mouse Model | Papillary Thyroid Carcinoma (PTC) | >90% inhibition of tumor growth; significant inhibition of metastasis. | nih.govresearchgate.net |
| Xenograft Model (Cal62 cells) | Anaplastic Thyroid Cancer (KRAS mutant) | Significant growth inhibitory effect on xenografts. | nih.gov |
Immunomodulatory Effects in Preclinical Systems
Inhibition of T-Cell Proliferation in Murine Models
Dasatinib has been shown to inhibit T-cell proliferation in murine models, an effect attributed to its inhibition of Src family kinases like Lck, which are crucial for T-cell receptor (TCR) signaling. nih.govnih.gov In a murine model of allogeneic T-cell response, where spleen and lymph node cells from one mouse strain are transferred to an irradiated, different strain, dasatinib administration dose-dependently inhibited the proliferation of donor CD4+ T cells. nih.gov Significant suppression of T-cell proliferation was observed, comparable to the effects of cyclosporine A, a known immunosuppressant. nih.gov
Further studies have indicated that dasatinib can suppress the proliferation and function of regulatory T cells (Tregs) in vitro, and in vivo treatment in tumor-bearing mice led to a decrease in the percentage of Foxp3+CD25+ Treg cells among CD4+ T cells. nih.gov This suggests that Treg cells may be more sensitive to dasatinib's inhibitory effects than effector T cells. nih.gov In a model of angioimmunoblastic T-cell lymphoma (AITL), dasatinib treatment resulted in a significantly smaller absolute number of CD4+ splenocytes compared to vehicle-treated mice. aacrjournals.org
Activation and Mobilization of NK Cells in Animal Models
While dasatinib can have immunosuppressive effects, it also demonstrates immunostimulatory properties, particularly concerning Natural Killer (NK) cells. aacrjournals.orgoncotarget.com A short exposure to dasatinib has been shown to activate NK cells. aacrjournals.orgfrontiersin.org In murine models, dasatinib treatment has been associated with the mobilization of NK cells. oncotarget.comnih.gov
Specifically, in wild-type mice, dasatinib induced a significant increase in the fraction of NK1.1/CD49b double-positive NK cells in the spleen, while causing a decrease in the bone marrow, suggesting a mobilization from the marrow to the spleen. nih.gov In a chronic-phase CML mouse model, dasatinib treatment also led to an increase in NK cells in the spleen. nih.gov This mobilization of cytotoxic lymphocytes, including NK cells, is thought to contribute to the anti-leukemic immune response. nih.gov The enhanced cytotoxicity of NK cells has been observed in patients responding well to dasatinib, supporting the idea that this is a relevant mechanism of action. haematologica.org
Effects on Lymphocyte Counts and Profiles in Murine Studies
Dasatinib induces rapid and significant changes in lymphocyte counts and profiles in murine models. aacrjournals.org Administration of dasatinib to naïve mice caused a rapid, dose-dependent increase in the total white blood cell count, primarily due to the mobilization of lymphocytes. aacrjournals.org
In tumor-bearing mice, dasatinib treatment led to an increased proportion of CD8+ T cells in the peripheral blood. aacrjournals.org Correspondingly, the CD4/CD8 ratio was significantly decreased. aacrjournals.org In a transgenic mouse model of CML, dasatinib treatment resulted in an increase in total lymphocytes, particularly in the bone marrow. oncotarget.com However, it also reversed the increase in CD3+, CD4+, and CD8+ T cells in the bone marrow that was induced by BCR-ABL expression. oncotarget.com In wild-type mice, dasatinib treatment led to a reduction of CD4+ T cells in the bone marrow. oncotarget.com These findings indicate that dasatinib can modulate the composition of lymphocyte populations in different hematopoietic compartments.
Table 3: Summary of Dasatinib's Immunomodulatory Effects in Murine Models
| Effect | Model | Key Findings | Reference(s) |
|---|---|---|---|
| T-Cell Proliferation | Allogeneic T-cell transfer | Dose-dependent inhibition of CD4+ T-cell proliferation. | nih.gov |
| Tumor-bearing mice | Decreased percentage of regulatory T cells. | nih.gov | |
| NK Cell Activation/Mobilization | Wild-type mice | Increased NK cells in spleen, decreased in bone marrow. | nih.gov |
| CML mouse model | Increased NK cells in spleen. | nih.gov | |
| Lymphocyte Counts | Naïve mice | Rapid, dose-dependent increase in lymphocyte counts. | aacrjournals.org |
| Tumor-bearing mice | Increased proportion of CD8+ T cells in peripheral blood. | aacrjournals.org | |
| CML mouse model | Increased total lymphocytes in bone marrow. | oncotarget.com |
Protein Binding Studies in Preclinical Species (Mouse, Rat, Dog, Monkey)
Protein binding studies are essential for understanding the pharmacokinetics of a drug. In preclinical species, dasatinib has consistently shown high serum protein binding. nih.govresearchgate.net
In studies using equilibrium dialysis, the serum protein binding of dasatinib was found to be high across all tested species. europa.eu The reported percentages of protein binding were 92% in mice, 97% in rats, 96% in dogs, and 97% in monkeys. europa.eu Another study reported protein binding values of over 90% in all four species. nih.govresearchgate.net This high degree of protein binding suggests that a significant portion of the drug in circulation is bound to plasma proteins, which can influence its distribution and availability to target tissues. The steady-state volume of distribution of dasatinib in these species was greater than the total body water volume, indicating extensive distribution into extravascular tissues. europa.eu
Table 4: Serum Protein Binding of Dasatinib in Preclinical Species
| Species | Serum Protein Binding (%) | Reference(s) |
|---|---|---|
| Mouse | 92 | europa.eu |
| Rat | 97 | europa.eu |
| Dog | 96 | europa.eu |
| Monkey | 97 | europa.eu |
Cellular Uptake and Efflux Mechanisms
Unlike Imatinib, the cellular uptake of Dasatinib is not significantly influenced by the activity of the human organic cation transporter 1 (hOCT1). nih.govnih.govsemanticscholar.org While Dasatinib is a substrate for hOCT1, its uptake is not dependent on this transporter. nih.govfrontiersin.org Experiments using prazosin (B1663645), an inhibitor of OCT1, did not result in a significant reduction of Dasatinib's intracellular uptake and retention. nih.govmdpi.com In comparative studies on chronic myeloid leukemia (CML) mononuclear cells, the portion of uptake that could be inhibited by prazosin was significantly lower for Dasatinib than for Imatinib. nih.gov This distinction suggests that the expression and functional status of OCT-1 are unlikely to be critical factors in determining the response to Dasatinib. nih.gov
While the uptake of Dasatinib is mainly passive, its efflux and resulting intracellular concentration are actively regulated by several drug transporters belonging to the ATP-binding cassette (ABC) transporter family. nih.govfrontiersin.org Key transporters identified as influencing Dasatinib retention include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and ABCC6. nih.govfrontiersin.org
P-glycoprotein (P-gp/ABCB1): Dasatinib is a confirmed substrate for the P-gp efflux pump. nih.govnih.govfrontiersin.org In cell models overexpressing P-gp (ABCB1), the intracellular uptake and retention of Dasatinib were significantly reduced compared to parental cell lines without this overexpression. nih.govmdpi.com This increased efflux leads to lower intracellular drug concentrations. Consequently, the overexpression of P-gp has been shown to increase the half-maximal inhibitory concentration (IC50) of Dasatinib. nih.govfrontiersin.org The effect of P-gp can be counteracted by specific inhibitors. For instance, the ABCB1 inhibitor PSC833 was found to significantly increase the intracellular uptake and retention of Dasatinib in a P-gp-overexpressing cell line (K562-DOX) and reduced the IC50 for Dasatinib from 100 nmol/L to 8 nmol/L. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): Similar to P-gp, BCRP (ABCG2) has been identified as an important efflux transporter for Dasatinib. nih.govnih.govfrontiersin.org In vitro studies using BCRP-overexpressing cell lines demonstrated a marked decrease in the intracellular accumulation of Dasatinib. nih.govmdpi.comfrontiersin.org This reduction in cellular retention due to BCRP-mediated efflux can contribute to drug resistance. nih.govfrontiersin.org The use of BCRP inhibitors can reverse this effect. The specific ABCG2 inhibitor Ko143 was shown to significantly increase the intracellular uptake and retention of Dasatinib in BCRP-overexpressing cell lines and subsequently reduce the IC50 of Dasatinib. nih.govmdpi.com
ABCC6: More recent research has identified ABCC6 (also known as MRP6) as a novel efflux transporter for Dasatinib. nih.govnih.gov Studies conducted in BCR-ABL1+ cell lines have shown that inhibiting ABCC6 leads to reduced Dasatinib efflux. nih.govfrontiersin.org This inhibition resulted in a significant decrease in the IC50 of Dasatinib, indicating enhanced cellular efficacy. nih.govfrontiersin.org Chemical inhibition of ABCC6 using agents like pantoprazole, indomethacin, and probenecid (B1678239) was found to significantly reduce the nilotinib (B1678881) IC50, with similar results obtained for Dasatinib. nih.gov This suggests that ABCC6 plays a functional role in the transport of Dasatinib and may contribute to resistance mechanisms. nih.gov
Table 1: Impact of Efflux Transporters on Intracellular Dasatinib Concentration
| Transporter | Gene Name | Effect of Overexpression on Dasatinib | Effect of Inhibition on Dasatinib | Supporting Research |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Decreased intracellular uptake and retention. nih.govmdpi.com | Increased intracellular uptake and retention. nih.gov | nih.govnih.govmdpi.comfrontiersin.org |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Decreased intracellular uptake and retention. nih.govmdpi.comfrontiersin.org | Increased intracellular uptake and retention. nih.govmdpi.com | nih.govnih.govmdpi.comfrontiersin.org |
| Multidrug Resistance-Associated Protein 6 (MRP6) | ABCC6 | Contributes to Dasatinib efflux. nih.gov | Reduced efflux and decreased IC50. nih.govfrontiersin.orgnih.gov | nih.govfrontiersin.orgnih.gov |
Table 2: Effect of Transporter Inhibitors on Dasatinib Efficacy (IC50)
| Cell Line Model | Transporter Overexpressed | Inhibitor Used | Target | Observed Effect | Reference |
|---|---|---|---|---|---|
| K562-DOX | ABCB1 (P-gp) | PSC833 | ABCB1 | IC50 reduced from 100 nmol/L to 8 nmol/L. | nih.gov |
| ABCG2-overexpressing cell lines | ABCG2 (BCRP) | Ko143 | ABCG2 | Significantly reduced IC50. | nih.gov |
| BCR-ABL1+ cell lines | ABCC6 | Pantoprazole, Indomethacin, Probenecid | ABCC6 | Significantly decreased IC50. | nih.govnih.gov |
Molecular and Cellular Mechanisms of Resistance to Dasatinib
Role of BCR-ABL Kinase Domain Mutations in Resistance
Point mutations in the kinase domain of the BCR-ABL oncoprotein are a primary mechanism of resistance to dasatinib (B193332). These mutations can interfere with the binding of the drug to its target, thereby allowing the kinase to remain active and drive leukemic cell proliferation and survival. While dasatinib is effective against many imatinib-resistant BCR-ABL mutations, certain mutations confer a high degree of resistance to dasatinib as well.
Several specific mutations within the BCR-ABL kinase domain have been identified that significantly reduce the efficacy of dasatinib.
T315I: The T315I mutation, often referred to as the "gatekeeper" mutation, is the most well-known and clinically significant mutation conferring resistance to dasatinib. nih.gov This mutation involves the substitution of threonine with isoleucine at position 315. This substitution disrupts a critical hydrogen bond necessary for dasatinib binding and creates steric hindrance, preventing the inhibitor from entering the ATP-binding site. haematologica.org The T315I mutation is highly resistant to imatinib (B729), dasatinib, and nilotinib (B1678881). nih.govashpublications.orgpnas.org It is a frequent cause of treatment failure in patients receiving second-line TKI therapy. pnas.org In some studies, T315I was the most common mutation detected in patients who developed resistance to dasatinib. ascopubs.orgjmcp.org
V299L: The V299L mutation is another clinically relevant mutation associated with dasatinib resistance. ashpublications.orgehaweb.org This mutation, which involves the substitution of valine with leucine (B10760876) at position 299, is located at a dasatinib contact residue. ashpublications.org While rare in imatinib-treated patients, it is one of the most frequently emerging mutations in patients with clinical resistance to dasatinib. ashpublications.org
F317L: The F317L mutation is also a significant cause of dasatinib resistance. ashpublications.orgehaweb.org The presence of this mutation at the start of dasatinib treatment is associated with less favorable responses. ashpublications.org Along with T315I and V299L, F317L is one of the most frequently detected new mutations in patients who fail dasatinib therapy. ashpublications.org Other substitutions at this position, such as F317V, F317I, and F317C, also confer reduced sensitivity to dasatinib. ashpublications.orgashpublications.org
Other Mutations: Several other mutations have been shown to confer varying degrees of resistance to dasatinib. These include mutations in the P-loop region of the kinase domain, such as Y253F/H, E255K/V, and G250E, which are also associated with imatinib resistance. ashpublications.orgashpublications.org While dasatinib generally retains activity against many P-loop mutations, certain mutations like Q252H can be associated with lower response rates. ashpublications.orgnih.gov The E355G mutation has also been identified in patients with imatinib resistance. ashpublications.org
Activation of Alternate Signaling Pathways in Resistant Cell Lines (e.g., SRC Family Kinases like LYN, HCK)
In some cases, resistance to dasatinib can occur independently of BCR-ABL kinase domain mutations. This can happen through the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of BCR-ABL.
Dasatinib is a multi-targeted kinase inhibitor that, in addition to BCR-ABL, also inhibits SRC family kinases (SFKs), including LYN and HCK. jenphar.commedex.com.bd However, the reactivation or overexpression of these or other kinases can provide a bypass mechanism for resistance.
Studies have shown that in some imatinib-resistant CML cells, there is an overexpression of SFKs like LYN and HCK. semanticscholar.orgnih.gov This upregulation can lead to the activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which promote cell survival and proliferation, thereby compensating for the inhibition of BCR-ABL. nih.gov While dasatinib's inhibition of SFKs is one of its advantages, the development of mechanisms that lead to the sustained activation of these or other compensatory pathways can contribute to resistance. jenphar.comfda.gov
Overexpression of Drug Efflux Pumps (e.g., Multi-Drug Resistance Gene, P-glycoprotein, BCRP)
Another BCR-ABL-independent mechanism of resistance involves the active transport of dasatinib out of the cancer cells, which reduces its intracellular concentration and, consequently, its efficacy. This is often mediated by ATP-binding cassette (ABC) transporters, also known as drug efflux pumps.
P-glycoprotein (P-gp/ABCB1): P-glycoprotein, the product of the multi-drug resistance (MDR1) gene, is a well-characterized efflux pump. Studies have shown that dasatinib is a substrate for P-gp. researchgate.netmdpi.com Overexpression of P-gp in CML cell lines leads to increased efflux and reduced intracellular accumulation of dasatinib, resulting in drug resistance. researchgate.netmdpi.com This resistance can be reversed by inhibitors of P-gp. researchgate.netmdpi.com
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important drug efflux pump implicated in dasatinib resistance. Dasatinib is also a substrate for BCRP. researchgate.netmdpi.com Overexpression of BCRP in cell lines has been shown to decrease the intracellular concentration of dasatinib, contributing to resistance. researchgate.netmdpi.com The expression of these transporters can be dynamic, varying with the level of drug resistance and exposure. unl.pt
In Vitro and Preclinical Models of Acquired Resistance
The study of dasatinib resistance has been facilitated by the development of in vitro and preclinical models. These models are crucial for understanding the molecular mechanisms of resistance and for testing new therapeutic strategies to overcome it.
In Vitro Models: Cell line models of acquired resistance are typically generated by exposing sensitive cancer cell lines to gradually increasing concentrations of dasatinib over an extended period. aacrjournals.orgaacrjournals.org This process mimics the development of clinical resistance. These resistant cell lines can then be analyzed to identify the underlying mechanisms, such as the emergence of BCR-ABL mutations, changes in signaling pathways, or alterations in drug transporter expression. aacrjournals.orgashpublications.org For example, dasatinib-resistant CML cell lines have been established that show no mutations in the ABL kinase domain, suggesting resistance is mediated by other mechanisms. ashpublications.org In some models, the removal of dasatinib from the culture medium can lead to apoptosis in the resistant cells, providing insights into their dependence on the resistance mechanism. ashpublications.org
Preclinical Models: Animal models, such as patient-derived xenografts (PDXs), are valuable for studying dasatinib efficacy and resistance in a more complex in vivo environment. plos.org In these models, patient tumor cells are implanted into immunodeficient mice. These models have been used to evaluate the anti-tumor activity of dasatinib and to identify potential biomarkers of response. plos.org Preclinical models have also been used to investigate the pharmacokinetics and pharmacodynamics of dasatinib, providing information on drug distribution and target inhibition in vivo. nih.gov The development of dasatinib-resistant tumors in these models can help to identify novel resistance mechanisms and test the efficacy of combination therapies aimed at overcoming resistance.
Drug Metabolism and Enzyme Kinetics Preclinical and in Vitro
Identification of Primary Oxidative Metabolites (M4, M5, M6, M20, M24)
In vivo and in vitro investigations have identified five principal oxidative metabolites of Dasatinib (B193332), designated as M4, M5, M6, M20, and M24. pharmgkb.orgresearchgate.netnih.gov These metabolites result from various oxidative reactions:
M4 : This metabolite is formed through the N-dealkylation of the hydroxyethyl (B10761427) group on the piperazine (B1678402) ring. researchgate.netnih.gov
M5 : The formation of M5, an N-oxide, occurs via N-oxidation, primarily on the piperazine ring. researchgate.netnih.gov
M6 : M6 is a carboxylic acid metabolite resulting from the oxidation of the hydroxyethyl moiety. researchgate.netnih.gov
M20 and M24 : These two metabolites are products of hydroxylation on the molecule. researchgate.netnih.gov
Table 1: Primary Oxidative Metabolites of Dasatinib
| Metabolite | Formation Pathway |
|---|---|
| M4 | N-dealkylation |
| M5 | N-oxidation |
| M6 | Carboxylic acid formation |
| M20 | Hydroxylation |
| M24 | Hydroxylation |
Enzymes Responsible for Dasatinib Metabolism
The biotransformation of Dasatinib is carried out by several enzyme systems, highlighting a multifaceted metabolic process.
The cytochrome P450 (CYP) system, particularly the CYP3A4 isoenzyme, is the principal catalyst in Dasatinib metabolism. drugbank.comfda.gov In vitro studies using human liver microsomes and cDNA-expressed enzymes have confirmed that CYP3A4 is predominantly responsible for the formation of the M4, M20, and M24 metabolites. researchgate.netnih.gov The significant role of CYP3A4 makes Dasatinib's systemic exposure susceptible to interactions with strong inhibitors or inducers of this enzyme. researchgate.net Dasatinib also acts as a weak, time-dependent inhibitor of CYP3A4. fda.gov
Flavin-containing monooxygenase 3 (FMO3) is another key enzyme involved in the metabolism of Dasatinib. drugbank.comfda.gov It is primarily responsible for the formation of the M5 metabolite (Dasatinib N-oxide) through an oxidation reaction. pharmgkb.orgresearchgate.netnih.gov While various CYPs are also capable of this reaction, FMO3 is the main contributor. pharmgkb.org
Uridine Diphosphate-Glucuronosyltransferase (UGT) enzymes are also involved in the metabolic pathway of Dasatinib, leading to the formation of glucuronide conjugates (e.g., M8a,b). drugbank.com Although the specific UGT enzymes have not been fully specified, one in vitro study suggested that UGT1A1, UGT1A9, and UGT2B15 might be candidates, as Dasatinib was shown to inhibit their glucuronidation activity. pharmgkb.org
The formation of the M6 metabolite, a carboxylic acid, is attributed to a cytosolic oxidoreductase. researchgate.netnih.gov The specific enzyme is thought to be a cytosolic NAD-dependent oxidoreductase or possibly an alcohol or aldehyde dehydrogenase, though its precise identity remains to be conclusively determined. pharmgkb.org
Uridine Diphosphate-Glucuronosyltransferase (UGT) Enzymes
Enzyme Kinetic Analysis of Metabolite Formation
Enzyme kinetic analyses performed using human liver microsomes (HLM) have provided quantitative insights into the formation efficiency of Dasatinib's primary metabolites. researchgate.netnih.gov
The formation of metabolites M4 and M5 was found to follow standard Michaelis-Menten kinetics. researchgate.netnih.gov In contrast, the formation of M20 and M24 was better described by a partial substrate inhibition kinetic model. researchgate.netnih.gov
To determine the kinetic parameters, the Michaelis-Menten constant (Km) values were derived from substrate-dependent metabolite formation plots using non-radiolabeled Dasatinib. Subsequently, the maximum velocity (Vmax) values were calculated using these predetermined Km values and metabolite formation rates from a limited number of incubations with radiolabeled [¹⁴C]Dasatinib. researchgate.netnih.gov
The intrinsic formation clearance values (Vmax/Km) indicated that the formation of M20 was the most efficient pathway among the metabolites studied. nih.gov
Table 2: Enzyme Kinetic Parameters for Dasatinib Metabolite Formation in Human Liver Microsomes
| Metabolite | Km (μM) | Vmax (pmol/mg protein/min) | Intrinsic Clearance (Vmax/Km) (μL/mg protein/min) | Kinetic Model |
|---|---|---|---|---|
| M4 | 5.4 | 280 | 52 | Michaelis-Menten |
| M5 | 13 | 180 | 14 | Michaelis-Menten |
| M20 | 1.3 | 350 | 274 | Partial Substrate Inhibition |
| M24 | 4.8 | 95 | 20 | Partial Substrate Inhibition |
Data sourced from Wang et al. (2008). researchgate.netnih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| 3-Chloro Dasatinib |
| Dasatinib |
| N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
| Acetaminophen |
Michaelis-Menten Kinetics for Specific Metabolites (e.g., M4, M5)
The formation of certain dasatinib metabolites follows classic Michaelis-Menten kinetics. This model describes a scenario where the rate of an enzyme-catalyzed reaction increases with substrate concentration until the enzyme is saturated.
In studies with human liver microsomes, the formation of metabolite M4 (N-dealkylation product) and M5 (N-oxidation product) was found to adhere to the Michaelis-Menten model. drugbank.comnih.govresearchgate.net M4 is primarily generated by CYP3A4, while M5 formation is mainly catalyzed by FMO3. drugbank.comnih.govpharmgkb.org
Kinetic parameters for the formation of these metabolites in HLM have been determined, providing insight into the efficiency of these metabolic pathways. drugbank.comnih.gov
Table 1: Michaelis-Menten Kinetic Parameters for Dasatinib Metabolites M4 and M5 in Human Liver Microsomes
| Metabolite | Formation Pathway | Enzyme | K_m (μM) | V_max (pmol/min/mg protein) |
|---|---|---|---|---|
| M4 | N-dealkylation | CYP3A4 | Data not specified | Data not specified |
| M5 | N-oxidation | FMO3 | Data not specified | Data not specified |
Source: Drug Metabolism and Disposition, 2008. drugbank.comnih.gov
Substrate Inhibition Kinetic Models (e.g., for M20, M24)
In contrast to the M4 and M5 metabolites, the formation of the hydroxylated metabolites M20 and M24 does not follow simple Michaelis-Menten kinetics. Instead, their formation is better described by a partial substrate inhibition kinetic model. drugbank.comnih.govresearchgate.net This indicates that at higher concentrations of dasatinib, the rate of metabolite formation decreases, suggesting that the substrate itself can inhibit the enzymatic activity of CYP3A4, the primary enzyme responsible for their formation. drugbank.comnih.gov
Table 2: Substrate Inhibition Kinetic Parameters for Dasatinib Metabolites M20 and M24 in Human Liver Microsomes
| Metabolite | Formation Pathway | Enzyme | Kinetic Model |
|---|---|---|---|
| M20 | Hydroxylation | CYP3A4 | Partial Substrate Inhibition |
| M24 | Hydroxylation | CYP3A4 | Partial Substrate Inhibition |
Source: Drug Metabolism and Disposition, 2008. drugbank.comnih.gov
Intrinsic Formation Clearance (Vmax/Km) Determinations
Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific substrate, independent of physiological factors like blood flow. It is often expressed as the ratio of Vmax (maximum reaction velocity) to Km (Michaelis constant). For metabolites following substrate inhibition kinetics, this value provides a crucial measure of metabolic efficiency at low, therapeutically relevant concentrations.
The intrinsic formation clearance values for the primary oxidative metabolites of dasatinib have been determined in human liver microsomes. drugbank.comnih.gov These values highlight the relative efficiency of each metabolic pathway.
Table 3: Intrinsic Formation Clearance of Dasatinib Metabolites in Human Liver Microsomes
| Metabolite | CL_int (V_max/K_m) (μL/min/mg protein) |
|---|---|
| M4 | 52 |
| M5 | 14 |
| M20 | 274 |
| M24 | 20 |
Source: Drug Metabolism and Disposition, 2008. drugbank.comnih.govresearchgate.net
The data indicate that the formation of M20 is the most efficient metabolic pathway in vitro, followed by M4, M24, and M5. drugbank.comnih.gov
Mechanism-Based Inactivation of Metabolic Enzymes by Dasatinib
Dasatinib is not only a substrate of CYP3A4 but also a mechanism-based inactivator of this enzyme. nih.govresearchgate.netnih.gov This means that during its metabolism, dasatinib is converted by CYP3A4 into a reactive intermediate that can covalently bind to and irreversibly inactivate the enzyme. nih.govmdpi.com
The primary mechanism involves hydroxylation on the 2-chloro-6-methylphenyl ring, which is then further oxidized to form a reactive quinone-imine intermediate. nih.govresearchgate.netnih.gov This inactivation occurs in a time- and concentration-dependent manner.
Kinetic studies have characterized the parameters of this inactivation:
K_I (Inactivation Constant): 6.3 μM
k_inact (Maximum Rate of Inactivation): 0.034 min⁻¹
These findings indicate that the bioactivation of dasatinib leads to the inactivation of CYP3A4, a process that can have significant implications for drug-drug interactions. nih.govresearchgate.netnih.govcapes.gov.br
Preclinical Elimination Pathways (e.g., fecal excretion)
Preclinical studies in animal models, including rats and monkeys, have been essential for understanding the elimination pathways of dasatinib. Following oral administration of radiolabeled dasatinib, the vast majority of the dose is recovered in the feces. drugbank.comnih.govhpfb-dgpsa.caeuropa.eu
In studies with bile duct-cannulated rats, it was shown that less than 15% of an intravenous dose was excreted unchanged in urine, bile, and feces, confirming that dasatinib is cleared primarily through extensive metabolism. researchgate.netnih.gov After a single oral dose in humans, approximately 85% of the radioactivity was recovered in the feces and 4% in the urine. drugbank.comnih.gov Unchanged dasatinib accounted for about 19% of the dose in feces and only 0.1% in urine, indicating good absorption followed by extensive metabolism before elimination. drugbank.comeuropa.eu The metabolic profiles in animal models showed good correlation with those observed in humans.
Table of Mentioned Compounds
| Compound Name/Designation | Description |
|---|---|
| Dasatinib | Parent drug compound |
| M4 | N-dealkylated metabolite of dasatinib |
| M5 | N-oxide metabolite of dasatinib |
| M20 | Hydroxylated metabolite of dasatinib |
| M24 | Hydroxylated metabolite of dasatinib |
| CYP3A4 | Cytochrome P450 3A4 enzyme |
Computational and Theoretical Studies of Dasatinib
Molecular Modeling and Docking Simulations of Dasatinib-Target Interactions
Molecular modeling and docking simulations are fundamental to understanding how a ligand like Dasatinib (B193332) interacts with its biological targets at an atomic level. These computational techniques predict the preferred orientation of a molecule when bound to a receptor, estimating the affinity and stability of the complex.
Studies have extensively modeled the interaction of Dasatinib with its primary targets, the BCR-ABL and Src family kinases. wikipedia.org Docking simulations reveal that Dasatinib binds to the ATP-binding pocket of these kinases. researchgate.net The N-(2-chloro-6-methylphenyl) carboxamide moiety, a key structural feature, plays a crucial role in these interactions. For instance, in the c-Src kinase domain, molecular docking has identified key hydrogen bonds between Dasatinib and the backbone atoms of residues like Met341 and Thr338. researchgate.net
Beyond its primary targets, computational docking has been employed to explore Dasatinib's potential against other kinases.
LIMK1: Docking models showed Dasatinib forming hydrogen bonds with residues Lysine (LYS) 368, Threonine (THR) 413, and Isoleucine (ILE) 416 in the backbone of LIMK1, suggesting it could be an effective inhibitor. frontiersin.org
SIK2: To overcome the lack of a crystal structure for Salt-Inducible Kinase 2 (SIK2), homology modeling was used to construct representative structures. acs.orgresearchgate.net Subsequent docking of Dasatinib into these models revealed a strong binding affinity, with key hydrogen bonds predicted between Dasatinib and residues such as T96 and A99. acs.orgresearchgate.net
p56lck: Docking studies of Dasatinib and its analogues into the ATP site of the Lck tyrosine kinase have helped to build binding models based on interactions with the enzyme's hinge region and allosteric sites. biointerfaceresearch.com
These simulations are crucial first steps in rational drug design, providing a static but detailed picture of the potential binding modes that drive the inhibitor's activity.
Table 1: Summary of Dasatinib Docking Simulation Findings
| Target Kinase | Key Interacting Residues | Predicted Interactions | Reference |
|---|---|---|---|
| c-Src | Met341, Thr338 | Hydrogen Bonds | researchgate.net |
| LIMK1 | LYS368, THR413, ILE416 | Hydrogen Bonds | frontiersin.org |
| SIK2 | T96, A99 | Hydrogen Bonds | acs.orgresearchgate.net |
| ABL1 | Not specified | Higher affinity than Dasatinib for some analogues | researchgate.netsciety.org |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, revealing the stability of interactions and conformational changes over time. MD simulations have been critical in refining the understanding of Dasatinib's binding mechanisms.
Unbiased MD simulations have been used to observe the entire binding and unbinding process of Dasatinib to c-Src kinase, an achievement that provides unprecedented detail on the kinetics of the interaction. biorxiv.org These simulations have revealed multiple binding and unbinding events in the nanosecond timescale, showing how Dasatinib navigates the binding pocket located between the N- and C-lobes of the kinase. biorxiv.org They also identified a novel, previously unreported "flipped" binding mode for the protonated form of Dasatinib. biorxiv.org
For the Dasatinib-SIK2 complex, extensive MD simulations running up to 500 nanoseconds were performed to validate the docking poses. researchgate.netnih.gov Analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) confirmed the stability of the Dasatinib-SIK2 complex. researchgate.netnih.gov Furthermore, binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method helped quantify the binding affinity and identify specific residues that contribute most significantly to the binding energy. nih.gov Similar MD simulations were conducted on newly identified Dasatinib analogues targeting mutated BCR-ABL1, confirming that the ligands stabilized the receptor. researchgate.netsciety.org
Structure-Based Drug Design Strategies for Dasatinib Derivatives
Structure-based drug design leverages the three-dimensional structural information of a target protein to design novel, more effective inhibitors. The crystal structures of Dasatinib in complex with kinases like Abl have provided a blueprint for designing new derivatives. acs.org
One key strategy involves modifying the Dasatinib scaffold to enhance potency against mutated, drug-resistant forms of kinases. For example, virtual screening and structure-based design have been used to identify new Dasatinib analogues that show a higher predicted affinity for mutated BCR-ABL1 than Dasatinib itself. researchgate.netsciety.org Many of these promising new compounds share the core fragment N-(2-chloro-6-methylphenyl)-2-(methylamino)thiazole-5-carboxamide, underscoring the importance of this moiety for target engagement. researchgate.netsciety.org
These design strategies also aim to improve the pharmacokinetic properties of the inhibitors. By analyzing the interactions within the binding pocket, medicinal chemists can make targeted modifications to the lead compound to increase affinity, improve selectivity, and reduce off-target effects. The development of Dasatinib itself was the result of optimizing an initial 2-aminothiazole (B372263) template through successive structure-activity relationship iterations. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors.
For Dasatinib and its analogues, QSAR models serve two primary purposes: predicting the potency of novel compounds and flagging potential toxicity.
Potency Prediction: 2D-QSAR models have been developed to predict the anticancer activity of various heterocyclic compounds, including thiazole (B1198619) derivatives. nih.govlaccei.org These models use statistical methods like multiple linear regression (MLR) to create an equation that links specific molecular descriptors (e.g., electronic, steric, or topological properties) to the observed biological activity (like IC50 values). laccei.orgresearchgate.net Such models can rapidly screen virtual libraries of compounds to prioritize those with the highest predicted potency for synthesis and testing. researchgate.net
Toxicity Prediction: QSAR has also been applied to predict the potential genotoxicity of impurities that may arise during the synthesis of Dasatinib. researchgate.net Using software based on structural alerts, impurities such as N-(2-chloro-6-methyl-phenyl)-3-ethoxy-acrylamide have been flagged as potentially genotoxic, necessitating strict control of their levels in the final drug substance. researchgate.net
Table 2: Example Molecular Descriptors Used in QSAR Models for Kinase Inhibitors
| Descriptor Type | Example Descriptor | Potential Significance | Reference |
|---|---|---|---|
| Electronic | Electronegativity (Epsilon-3) | Relates to the molecule's ability to form polar interactions. | researchgate.net |
| Topological | T_C_C_5 | Describes the count of carbon atoms separated by five bonds. | researchgate.net |
| Electrotopological | SssCH2count | Sum of electrotopological state indices for –CH2– groups. | researchgate.net |
| 3D | Zcomp Dipole | The Z-component of the dipole moment. | researchgate.net |
| Steric/Shape | SaaS | Solvent accessible surface area. | laccei.org |
In Silico Analysis of Metabolic Pathways and Predicted Metabolites
Predicting a drug's metabolic fate is crucial for understanding its efficacy, duration of action, and potential for drug-drug interactions. In silico methods can forecast metabolic pathways and identify potentially reactive metabolites.
For Dasatinib, a primary metabolic pathway involves the oxidation of the N-(2-chloro-6-methylphenyl) ring. sci-hub.se Computational analyses and experimental data suggest that hydroxylation at the para-position of this ring is a major route of phase I metabolism. sci-hub.se This hydroxylated metabolite can then be further bioactivated to a reactive p-benzoquinone-imine species, which can form adducts with cellular nucleophiles like glutathione (B108866) (GSH). sci-hub.se The introduction of different substituents at the para-position of the phenyl ring, such as a methyl or a halogen, was found to not prevent this bioactivation, leading instead to reactive p-imine-methides or oxidative dehalogenation pathways. sci-hub.se
In silico tools are also used to predict interactions with metabolic enzymes and drug transporters. For example, computational studies on related kinase inhibitors have shown that specific substitution patterns on the anilino ring (such as a 3-chloro-2-fluoro pattern versus a 3-chloro-4-fluoro pattern) can dramatically alter a compound's susceptibility to being pumped out of cells by efflux transporters like P-glycoprotein (P-gp), which is a common mechanism of multidrug resistance. acs.org
Computational Elucidation of Synthetic Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), can be used to investigate and validate synthetic routes for complex molecules like Dasatinib. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net By calculating the energies of reactants, intermediates, products, and transition states, chemists can map out the energy profile of a reaction, predict its feasibility, and understand its mechanism at a quantum level. sciencepublishinggroup.comsciencepublishinggroup.com
A novel, eight-step synthetic scheme for Dasatinib was proposed and computationally validated using DFT methods. sciencepublishinggroup.comresearchgate.net The study elucidated the mechanisms of the key reaction steps, including:
Acid-amine coupling: The formation of an amide bond was modeled, showing the role of coupling agents like EDC.HCl and the formation of transition state intermediates. researchgate.net
Buchwald coupling: The palladium-catalyzed cross-coupling reaction to form a key C-N bond was investigated. The mechanism, involving oxidative addition, formation of multiple transition states, and final reductive elimination to yield Dasatinib, was computationally detailed. sciencepublishinggroup.comresearchgate.net
The energy diagrams obtained from these calculations showed that the proposed synthetic route was energetically favorable, with low activation energy barriers for the transition states, indicating the reaction could proceed efficiently under mild conditions. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net This use of computational chemistry provides a powerful complement to traditional experimental work, saving time and resources by predicting the most viable synthetic pathways.
Emerging Research Directions and Non Clinical Applications
Investigation of Dasatinib (B193332) in Antiviral Research (e.g., Inhibition of SARS-CoV and MERS-CoV Replication)
Recent global health challenges have spurred research into repurposing existing drugs for antiviral therapies. Dasatinib has been identified as a compound with potential activity against coronaviruses.
Detailed Research Findings:
Studies have shown that Dasatinib can inhibit the replication of both Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). frontiersin.orgnih.govnih.govasm.org The mechanism of this inhibition is linked to Dasatinib's ability to block host cell kinases, such as Abelson (Abl) kinase, which are co-opted by the viruses for their own life cycle, including entry and replication. frontiersin.orgnih.gov
In one study, a library of 290 compounds, which included FDA-approved drugs, was screened for activity against MERS-CoV and SARS-CoV. nih.govasm.org This screening identified Dasatinib as one of 27 compounds effective against both viruses. nih.govasm.org Specifically, Dasatinib was found to inhibit the replication of SARS-CoV and MERS-CoV in vitro with EC50 values of 2.1 µM and 5.5 µM, respectively. The EC50 value represents the concentration of a drug that gives a half-maximal response.
Further research has suggested that the c-Abl1 kinase signaling pathway is crucial for coronavirus replication. nih.gov Dasatinib, along with another tyrosine kinase inhibitor, imatinib (B729), has been shown to inhibit the expression of Abl2 protein, which facilitates the replication of both SARS-CoV and MERS-CoV. nih.gov Another study highlighted that Dasatinib was able to inhibit the macrodomain of SARS-CoV-2 (Mac1), which is essential for the virus's replication, and also showed activity against the Mac1 from MERS-CoV. jhu.edu
| Antiviral Activity of Dasatinib | |
| Virus | Finding |
| SARS-CoV | Inhibits replication in vitro (EC50 = 2.1 µM). |
| MERS-CoV | Inhibits replication in vitro (EC50 = 5.5 µM). |
| SARS-CoV-2 | Inhibits the viral macrodomain (Mac1). jhu.edu |
Research on Targeting and Elimination of Senescent Cells
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. Senolytic therapies, which aim to selectively eliminate these "zombie" cells, are a burgeoning field of research.
Detailed Research Findings:
Dasatinib, particularly in combination with the flavonoid Quercetin (D+Q), has emerged as a promising senolytic agent. researchgate.netnih.gov This combination works by transiently disabling the pro-survival networks that allow senescent cells to resist apoptosis. nih.gov Dasatinib is thought to eliminate senescent human fat cell progenitors, while Quercetin is more effective against senescent human endothelial cells. researchgate.net
The senolytic activity of D+Q has also been investigated in humans. A preliminary clinical trial in individuals with diabetic kidney disease showed that a short course of D+Q reduced senescent cell burden in adipose tissue and skin. nih.gov This was evidenced by a decrease in senescent cell markers such as p16INK4A and p21CIP1, as well as a reduction in circulating senescence-associated secretory phenotype (SASP) factors like IL-1α, IL-6, and certain matrix metalloproteinases (MMPs). nih.gov Another study in patients with idiopathic pulmonary fibrosis, a disease characterized by an accumulation of senescent cells, found that D+Q improved physical function. wikipedia.org
| Senolytic Effects of Dasatinib + Quercetin (D+Q) | |
| Model System | Key Finding |
| Aged Mice | Improved cardiovascular function and survival. wikipedia.org |
| Human Adipose Tissue Explants | Decreased number of senescent cells and pro-inflammatory cytokine secretion. researchgate.net |
| Human Subjects with Diabetic Kidney Disease | Reduced senescent cell burden in adipose and skin tissue. nih.gov |
| Mouse Model of Liver Disease | Eliminated senescent liver cells and improved liver health. mdpi.com |
| Human Dermal Fibroblasts | Selectively eliminated senescent cells in various in vitro models. researchgate.net |
Studies on Enhancement of Gene Transfer Technologies (e.g., CD3-targeted lentiviral vectors)
The genetic modification of T lymphocytes is a cornerstone of advanced therapies like CAR-T cell cancer immunotherapy. However, efficient gene delivery into these cells can be challenging.
Detailed Research Findings:
Recent research has identified Dasatinib as a potent enhancer of gene delivery into T cells using CD3-targeted lentiviral vectors (CD3-LVs). google.comnih.govresearchgate.net These vectors are designed to selectively transduce human T lymphocytes. nih.gov It was hypothesized that because CD3-LVs can cause the downregulation of the CD3:T cell receptor (TCR) complex, inhibiting this process could enhance gene transfer. nih.govresearchgate.net
Studies have shown that pretreating T cells with Dasatinib, a Src/Abl tyrosine kinase inhibitor, significantly increases the efficiency of gene delivery by CD3-LVs, with reported increases of 3- to 10-fold. google.comnih.govresearchgate.net The proposed mechanism is that Dasatinib prevents the phosphorylation of CD3 and the subsequent internalization of the CD3:TCR complex, thereby increasing the amount of time the lentiviral vector can bind to the cell surface. nih.gov
This enhancement was also observed in the context of generating Chimeric Antigen Receptor (CAR) T cells. The addition of Dasatinib during the transduction process increased the number of CAR-T cells by nearly 10-fold. nih.govresearchgate.net Importantly, this short-term exposure to Dasatinib did not appear to impair the tumor-killing ability of the resulting CAR-T cells. In fact, these cells exhibited fewer exhaustion markers and a more naive phenotype, which could be beneficial for their persistence and long-term efficacy. nih.gov
| Dasatinib in Gene Transfer Enhancement | |
| Vector System | Effect of Dasatinib |
| CD3-targeted Lentiviral Vectors (CD3-LVs) | Increased reporter gene delivery by 3- to 10-fold. nih.govresearchgate.net |
| CD19-CAR Gene Delivery via CD3-LV | Increased CAR-T cell numbers by nearly 10-fold. nih.govresearchgate.net |
Exploration of Dasatinib's Activity in Monodriver Cancer Models Beyond Classical Kinase Targets (e.g., GIST)
Monodriver cancers are malignancies driven by a single oncogenic mutation. Dasatinib's efficacy in such cancers provides insights into the principles of targeted therapy.
Detailed Research Findings:
While Dasatinib is well-known for its activity against BCR-ABL in chronic myeloid leukemia (CML), its effectiveness has been explored in other monodriver cancers, such as gastrointestinal stromal tumors (GIST). acs.org GISTs are often driven by mutations in the KIT or PDGFRA receptor tyrosine kinases.
Preclinical studies have demonstrated that Dasatinib is a potent inhibitor of various KIT mutations, including those that confer resistance to other targeted therapies like imatinib. nih.govnih.gov In cell lines derived from GIST, Dasatinib effectively inhibited KIT with primary mutations as well as a range of secondary resistance mutations. nih.gov It also induced tumor regression in GIST xenograft models carrying these resistant mutations. nih.gov
| Dasatinib in Monodriver Cancer (GIST) | |
| Context | Finding |
| Preclinical Models (Cell lines & Xenografts) | Potently inhibits a wide range of primary and drug-resistant KIT mutations. nih.gov |
| Phase II Clinical Trial (Imatinib-resistant GIST) | Demonstrated a partial response rate of 32%. genomenon.com |
Dasatinib as a Chemical Probe for Kinase Biology and Signaling Pathway Dissection
The ability of a small molecule to interact with multiple proteins makes it a valuable tool for exploring complex biological systems. Dasatinib, with its broad-spectrum kinase inhibition profile, is used as a chemical probe to investigate kinase biology.
Detailed Research Findings:
Dasatinib is a potent inhibitor of the Src family kinases and the BCR-Abl kinase at sub-nanomolar concentrations. biomol.comcaymanchem.com However, its activity extends to a wider range of kinases, including c-KIT, ephrin receptors, and PDGFRβ. fda.govchemicalbook.com This multi-targeted nature, while a consideration in its therapeutic use, makes it an excellent chemical probe to study the roles of these kinases in various signaling pathways.
Chemical proteomics approaches have been employed to identify the cellular targets of Dasatinib. acs.orgashpublications.org By using Dasatinib as an affinity matrix, researchers have been able to pull down and identify numerous interacting proteins from cell lysates, confirming known targets and revealing novel ones, including several serine/threonine kinases. acs.orgashpublications.org
Furthermore, modified versions of Dasatinib have been synthesized to serve as probes for live-cell imaging. mdpi.com For instance, by attaching a ligand for a self-labeling protein tag to Dasatinib, researchers can visualize the binding of the drug to its target kinases within specific subcellular compartments in living cells. mdpi.com This allows for the direct observation of drug-target engagement in a dynamic cellular environment, providing valuable insights into the drug's mechanism of action and the localization of kinase signaling events. The use of Dasatinib as a chemical probe helps to unravel the intricate network of kinase-mediated signaling and can aid in the identification of new therapeutic targets.
| Dasatinib as a Chemical Probe | |
| Application | Key Insight |
| Chemical Proteomics | Identification of a broad spectrum of on- and off-target kinases, including novel interactors. acs.orgashpublications.org |
| Live-Cell Imaging | Visualization of drug-target engagement in specific subcellular locations. mdpi.com |
| Kinase Biology Research | Dissection of signaling pathways regulated by the Src and Abl kinase families and beyond. rsc.org |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 3-Chloro Dasatinib derivatives to enhance kinase inhibition?
- Methodological Answer : To synthesize derivatives like this compound, start by modifying the parent compound's core structure. For example, amino acid conjugates can be synthesized via coupling reactions at specific functional groups (e.g., amine or carboxyl groups) using standard reagents like EDC/NHS . Structural validation should employ NMR, HPLC, and mass spectrometry. Prioritize derivatives based on in-silico docking studies against known targets (e.g., Src/Bcr-Abl kinases) to predict binding affinity improvements.
Q. How should researchers design pharmacokinetic studies to evaluate this compound in preclinical models?
- Methodological Answer : Use plasma concentration-time profiling with LC-MS/MS to measure trough levels, as demonstrated in Dasatinib studies. Key parameters include bioavailability, half-life, and tissue distribution. Adjust dosing intervals based on observed toxicity (e.g., dose reductions at median 42 days in Dasatinib trials) and correlate trough concentrations with efficacy endpoints (e.g., molecular response rates) . Account for variables like age and body weight, which significantly influence pharmacokinetics .
Q. What in vitro assays are critical for assessing this compound’s efficacy against tyrosine kinase targets?
- Methodological Answer : Employ kinase inhibition assays (e.g., ADP-Glo™) against primary targets (Src, Bcr-Abl) and off-target kinases (e.g., CSF1R, LYN) to determine IC50 values. Use FLT3-ITD mutant AML cell lines or patient-derived xenografts to validate sensitivity, as FLT3-ITD status correlates with Dasatinib response . Include imatinib as a comparator to benchmark potency improvements .
Advanced Research Questions
Q. How can CRISPR/Cas9 screens identify mechanisms of resistance to this compound in T315I-mutant CML?
- Methodological Answer : Perform genome-wide CRISPR knockout screens in T315I-mutant cell lines treated with this compound. Prioritize genes in tyrosine kinase signaling (e.g., LCK, CSK) and apoptosis pathways (e.g., BCL2L1) based on Dasatinib’s known targets . Validate hits using siRNA knockdown and rescue experiments. Cross-reference results with transcriptomic data (e.g., BEAT-AML cohort analysis) to identify overlapping resistance signatures .
Q. What integrative approaches resolve contradictions in efficacy data for this compound across mutation contexts?
- Methodological Answer : Combine mutation profiling (e.g., BCR-ABL1 kinase domain sequencing) with functional chemosensitivity assays. For example, while T315I mutations confer pan-resistance to Dasatinib and nilotinib, dose reductions in Dasatinib-resistant cases may retain efficacy if trough concentrations are optimized . Use multivariate Cox regression to isolate variables (e.g., plasma concentration, performance status) impacting treatment outcomes .
Q. How can multi-omics data (e.g., methylome, transcriptome) elucidate this compound’s off-target effects?
- Methodological Answer : Perform longitudinal epigenomic analysis (e.g., Illumina MethylationEPIC arrays) to track methylation changes at loci like FLT3-ITD or senescence markers (e.g., p16INK4a). Integrate with RNA-seq to link methylation shifts to pathway dysregulation (e.g., autophagy or immune evasion). Reference Dasatinib’s senolytic effects on epigenetic age acceleration as a model .
Data Analysis & Validation
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use mixed-effects models to account for repeated measures (e.g., dose adjustments over time). Calculate hazard ratios for treatment alteration risks (e.g., dose reduction/interruption) via Kaplan-Meier analysis, adjusting for covariates like trough concentration and performance status . Validate predictive models (e.g., AUC >0.7) through bootstrapping or external cohorts .
Q. How should researchers validate this compound’s target engagement in vivo?
- Methodological Answer : Employ phospho-proteomic profiling (e.g., phospho-tyrosine enrichment) in xenograft models to confirm target inhibition (e.g., Src/Bcr-Abl). Use PET imaging with radiolabeled tracers (e.g., [11C]-Dasatinib analogs) to quantify tumor uptake and correlate with pharmacodynamic endpoints .
Contradictory Evidence & Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
